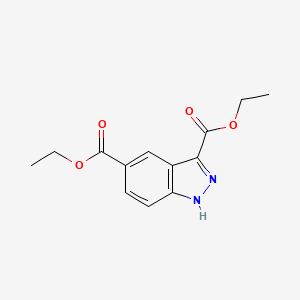
Diethyl 1H-indazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1H-indazole-3,5-dicarboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two ester groups at the 3 and 5 positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1H-indazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl oxalate with hydrazine hydrate to form this compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-indazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diethyl 1H-indazole-3,5-dicarboxylic acid, while reduction can produce diethyl 1H-indazole-3,5-dimethanol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Diethyl 1H-indazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the indazole derivative .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1H-indazole-3-carboxylate: Similar structure but with only one ester group at the 3 position.
Diethyl 1H-indazole-5-carboxylate: Similar structure but with only one ester group at the 5 position.
1H-indazole-3,5-dicarboxylic acid: The acid form of Diethyl 1H-indazole-3,5-dicarboxylate.
Uniqueness
This compound is unique due to the presence of two ester groups, which can influence its reactivity and biological activity. The dual ester groups provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
diethyl 1H-indazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-10-9(7-8)11(15-14-10)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
BUKJLJULMGCVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















